

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

IUPAC name and synonyms

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Compound of Interest

Compound Name:	5-Bromo-2-nitro-4-(trifluoromethoxy)aniline
Cat. No.:	B1372108

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An In-Depth Technical Guide: **5-Bromo-2-nitro-4-(trifluoromethoxy)aniline**

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

This section provides the fundamental nomenclature and identifiers for the target compound, ensuring unambiguous identification in research and procurement contexts.

IUPAC Name

The formal IUPAC name for the compound is **5-Bromo-2-nitro-4-(trifluoromethoxy)aniline**.^[1]

Common Synonyms and Identifiers

For practical laboratory use and database searching, the compound is also known by the following synonyms and identifiers:

- Synonym: 5-Bromo-2-nitro-4-(trifluoromethoxy)benzenamine^[2]
- CAS Number: 755030-18-3^{[2][3][4]}
- Molecular Formula: C₇H₄BrF₃N₂O₃^{[2][3][4]}
- InChIKey: SXPYDXMWPDFJSH-UHFFFAOYSA-N^[2]

Physicochemical Properties

A summary of the key computed and experimental properties is crucial for experimental design, including reaction solvent selection, purification strategy, and analytical characterization.

Property	Value	Source
Molecular Weight	301.02 g/mol	[1] [3] [4]
Exact Mass	301.02 Da	[2]
Polar Surface Area (PSA)	81.1 Å ²	[2]
LogP (XLogP3)	3.94	[2]
Purity (Typical)	≥98%	[4]
Storage	Room temperature	[4]

Strategic Value in Medicinal Chemistry and Drug Discovery

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is not merely a reagent but a strategically designed building block for modern drug discovery.[\[1\]](#) Its utility stems from the unique combination of functional groups, each serving a distinct and valuable role in modifying a molecule's pharmacokinetic and pharmacodynamic profile.

The Trifluoromethoxy Group (-OCF₃)

The trifluoromethoxy group is a bioisostere of a methoxy group but offers superior metabolic stability and increased lipophilicity.[\[1\]](#)[\[5\]](#) This is a critical feature in drug design, as it can prevent rapid metabolism by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[\[5\]](#)

The Bromo Substituent (-Br)

The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations.[\[1\]](#) This allows for the straightforward introduction of aryl, heteroaryl, or amine fragments, enabling

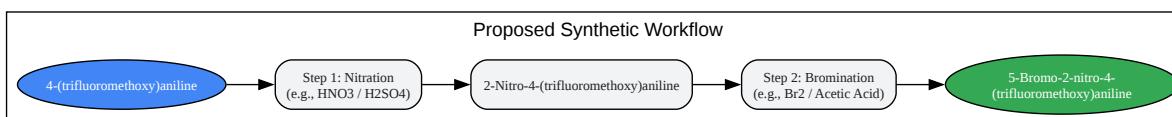
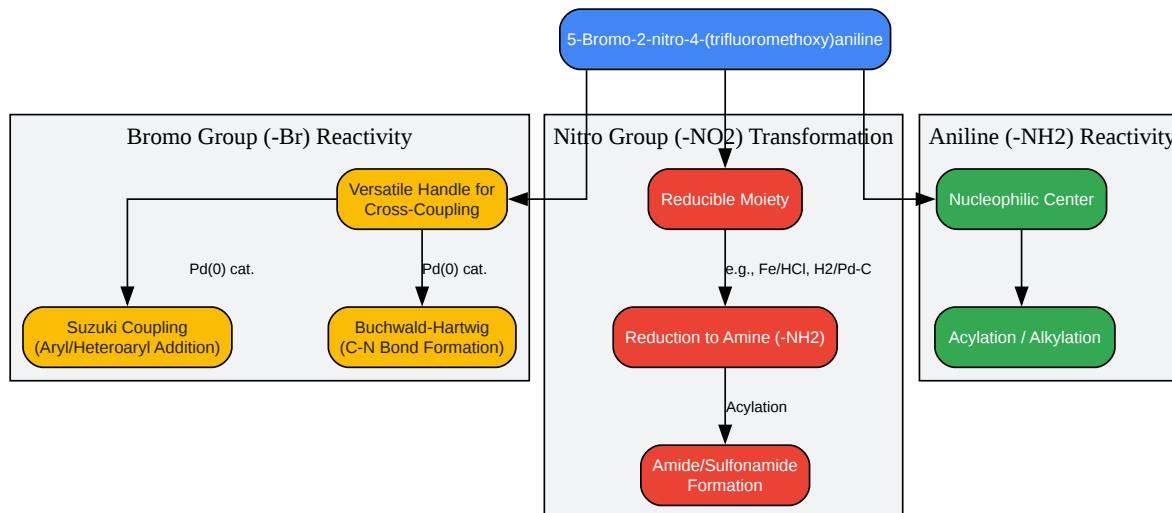
the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The Ortho-Nitroaniline Moiety

The arrangement of the nitro and amino groups provides two key functionalities:

- Nitro Group Reduction: The nitro group can be selectively and efficiently reduced to a primary amine.^[1] This newly formed amine is a powerful nucleophile, ideal for forming amides, sulfonamides, or ureas—common linkages in pharmacologically active agents.
- Aniline Reactivity: The existing aniline is a key nucleophile and its reactivity is modulated by the electron-withdrawing nitro and trifluoromethoxy groups.

The diagram below illustrates the strategic utility of this building block in a drug discovery workflow.



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